2-[[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide
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Overview
Description
2-[[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents .
Preparation Methods
The synthesis of 2-[[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps, including the formation of key intermediates through reactions such as acylation and sulfonylation. Industrial production methods may involve the use of advanced techniques like Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
2-[[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This interaction can disrupt various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides like:
Properties
IUPAC Name |
2-[[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-5-21-12-14-22(15-13-21)30(35(33,34)23-16-10-20(4)11-17-23)18-26(31)29-25-9-7-6-8-24(25)27(32)28-19(2)3/h6-17,19H,5,18H2,1-4H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAJMHATJDFQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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